4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Medicinal Chemistry Physicochemical Properties Lipophilicity

This 4-cyclohexyl derivative of the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one scaffold introduces significant steric bulk and lipophilicity, enabling systematic SAR exploration of sigma-1 receptor antagonism and μ-opioid agonism. Its rigid spirocyclic core with high Fsp3 and only 1 rotatable bond offers a pre-validated, patentable starting point for next-generation safer analgesics and neurokinin antagonist research. Ideal for CNS-focused screening libraries seeking 3D complexity beyond flat aromatics. ≥97% purity.

Molecular Formula C14H24N2O2
Molecular Weight 252.35 g/mol
Cat. No. B11862127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Molecular FormulaC14H24N2O2
Molecular Weight252.35 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CC3(CCNCC3)OCC2=O
InChIInChI=1S/C14H24N2O2/c17-13-10-18-14(6-8-15-9-7-14)11-16(13)12-4-2-1-3-5-12/h12,15H,1-11H2
InChIKeyVGGGAWYGALUIPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: A Spirocyclic Building Block for Sigma-1 and Mu-Opioid Receptor Ligand Research


4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS 1710472-15-3) is a heterocyclic compound belonging to the 1-oxa-4,9-diazaspiro[5.5]undecane class, characterized by a rigid spirocyclic core combining a lactam, an ether oxygen, and a basic piperidine-like nitrogen [1]. This class, particularly 4-alkyl derivatives, has gained significant attention for their potent dual activity as sigma-1 receptor (σ1R) antagonists and μ-opioid receptor (MOR) agonists, a profile linked to safer analgesia in preclinical models [2]. The 4-cyclohexyl substitution introduces significant steric bulk and lipophilicity relative to simpler 4-alkyl analogs, a strategic modification to explore structure-activity relationships (SAR) for receptor affinity, selectivity, and pharmacokinetic properties of this privileged scaffold [3].

Why a Generic 1-Oxa-4,9-diazaspiro[5.5]undecane Cannot Replace 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one in SAR Campaigns


Subjecting the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold to simple generic substitution is demonstrably risky in pharmacological contexts. The N4 substituent is a critical determinant of dual receptor affinity and functional activity. The lead optimization program that produced the clinical candidate EST73502 (4-ethyl derivative) was a deliberate transition from initial 4-aryl analogues to 4-alkyl derivatives to achieve the desired functionality, selectivity, and ADME profile [1]. Replacing a 4-cyclohexyl group with a smaller alkyl group (e.g., ethyl) will significantly reduce steric bulk and lipophilicity, directly impacting the molecule's complementarity with sigma-1 and mu-opioid receptor binding pockets, thereby invalidating any established SAR or computational model built on the cyclohexyl congener [2].

Quantitative Pharmacophore and Physicochemical Differentiation of 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one


Comparative Physicochemical Profile vs. 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

The 4-cyclohexyl substituent confers significantly higher computed lipophilicity and steric bulk compared to the 4-ethyl analogue, the base scaffold of clinical candidate EST73502. This differentiates its utility in exploring lipophilic binding pockets. The 4-cyclohexyl compound has a molecular weight of 252.35 g/mol and a predicted XLogP3 of 1.1 [1]. In contrast, the 4-ethyl analogue has a molecular weight of 198.26 g/mol . While the XLogP3 for the 4-ethyl analogue is not directly reported in the same source, the molecular weight difference of 54.09 g/mol and the additional C4H8 fragment of the cyclohexyl group quantitatively indicate a substantial increase in non-polar surface area and lipophilicity, key for modulating passive membrane permeability and off-target binding.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Class-Level Dual Receptor Pharmacological Activity

While direct Ki data for 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is not publicly available, its core scaffold is firmly validated as a dual sigma-1 (σ1R) and mu-opioid receptor (MOR) ligand. The clinical candidate EST73502, a 4-ethyl analogue, has a Ki of 118 nM for σ1R and 64 nM for MOR [1]. The patent literature explicitly includes 4-cyclohexyl as a preferred embodiment within the generic structure of 'alkyl derivatives' showing dual activity, placing the compound within the scope of claims for treating pain [2]. This allows researchers to select the 4-cyclohexyl derivative as a rationally designed analog for exploring an unexplored region of chemical space within a proven pharmacophore.

Pharmacology Pain Research Sigma-1 Receptor

Structural Differentiation: Spirocyclic Conformational Restriction vs. Monocyclic Piperidines

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold provides a conformationally restricted 3D structure compared to flexible monocyclic piperidine-based ligands. The spiro junction fixes the relative orientation of the lactam and piperidine rings. For the 4-cyclohexyl analogue, the spirocyclic scaffold combined with the bulky cyclohexyl group results in a molecule with only 1 rotatable bond [1], indicating high rigidity. This contrasts sharply with common flexible piperidine scaffolds used in MOR ligands, which often have multiple rotatable bonds. This enhanced rigidity can translate to lower entropic penalty upon binding and potentially higher selectivity for target receptors over off-targets, a key advantage for tool compound development.

Medicinal Chemistry Scaffold Design Conformational Analysis

Primary Research Applications for 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one


Lead Optimization Around the EST73502 Scaffold in Sigma-1/MOR Dual Ligand Programs

Research groups developing next-generation, safer analgesics based on the dual sigma-1/MOR mechanism can procure this compound as a rationally designed, patented 4-alkyl analogue [1]. The cyclohexyl group allows for systematic exploration of a lipophilic pocket adjacent to the core scaffold, potentially improving receptor subtype selectivity or pharmacokinetic parameters relative to the 4-ethyl lead [2]. Its use can generate novel and patentable SAR data.

3D Fragment and Scaffold Collection Enhancement for CNS Drug Discovery

For screening library curators, the compound offers a high fraction of sp3-hybridized carbons (Fsp3) and a unique, rigid spirocyclic architecture with only 1 rotatable bond [3]. These features are highly correlated with clinical success in central nervous system (CNS) drug discovery. Adding it to a screening deck increases the library's 3D complexity and offers a pre-validated pharmacophoric starting point unlike typical flat, aromatic molecules.

Exploratory SAR for Neurokinin Receptor Antagonists

Patents describe the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one scaffold as a core for neurokinin antagonists [4]. The 4-cyclohexyl derivative can serve as a key intermediate or a final compound for probing steric tolerance at the N4 position of NK receptor antagonists, a target class relevant for depression, anxiety, and emesis.

Quote Request

Request a Quote for 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.